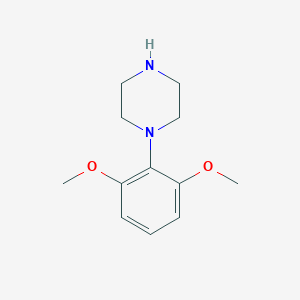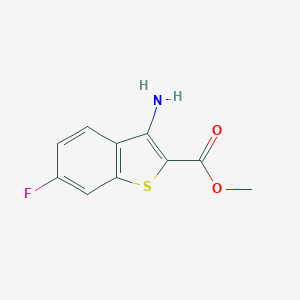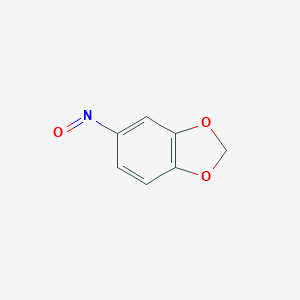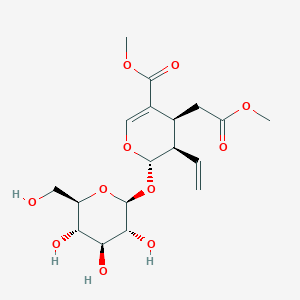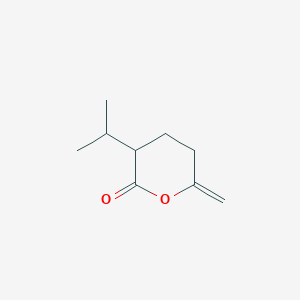
N-Benzoyloxy-sek-butylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzoyloxy-sek-butylamine, also known as benzoyloxy-sec-butylamine or BOBA, is a chemical compound that has been widely used in scientific research. It is a derivative of sec-butylamine, which is a primary amine that has two alkyl groups attached to the nitrogen atom. BOBA is a white powder that is soluble in organic solvents such as chloroform and methanol.
Mecanismo De Acción
BOBA acts as a competitive inhibitor of MAO-B, which means that it competes with the natural substrates of the enzyme for binding to the active site. By inhibiting the activity of MAO-B, BOBA increases the levels of neurotransmitters such as dopamine, which can have various effects on the brain and the body.
Biochemical and Physiological Effects
BOBA has been shown to have various biochemical and physiological effects in animal studies. For example, it has been found to increase the levels of dopamine in the striatum, which is a brain region that is involved in the control of movement. BOBA has also been shown to have neuroprotective effects in animal models of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using BOBA in lab experiments is that it is a selective substrate for MAO-B, which allows for the specific inhibition of this enzyme without affecting other enzymes or pathways. However, one limitation of using BOBA is that it has low water solubility, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on BOBA. One area of interest is the development of new MAO-B inhibitors based on the structure of BOBA. Another area of interest is the investigation of the potential therapeutic applications of BOBA in the treatment of neurodegenerative disorders such as Parkinson's disease. Additionally, further studies are needed to elucidate the mechanisms underlying the biochemical and physiological effects of BOBA in the brain and the body.
Métodos De Síntesis
BOBA can be synthesized by reacting sec-butylamine with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction produces BOBA as a white solid, which can be purified by recrystallization.
Aplicaciones Científicas De Investigación
BOBA has been used in various scientific research studies due to its ability to act as a substrate for monoamine oxidase (MAO) enzymes. MAOs are enzymes that are responsible for the degradation of neurotransmitters such as dopamine, norepinephrine, and serotonin. BOBA is a selective substrate for MAO-B, which is one of the two isoforms of MAO.
Propiedades
Número CAS |
145279-67-0 |
|---|---|
Nombre del producto |
N-Benzoyloxy-sek-butylamine |
Fórmula molecular |
C11H15NO2 |
Peso molecular |
193.24 g/mol |
Nombre IUPAC |
(butan-2-ylamino) benzoate |
InChI |
InChI=1S/C11H15NO2/c1-3-9(2)12-14-11(13)10-7-5-4-6-8-10/h4-9,12H,3H2,1-2H3 |
Clave InChI |
JFJCKLNPXLBRGF-UHFFFAOYSA-N |
SMILES |
CCC(C)NOC(=O)C1=CC=CC=C1 |
SMILES canónico |
CCC(C)NOC(=O)C1=CC=CC=C1 |
Sinónimos |
N-BENZOYLOXY-SEK-BUTYLAMINE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




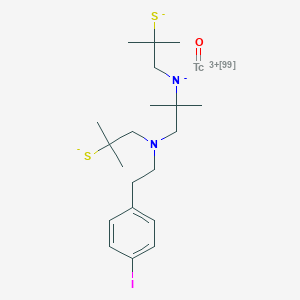
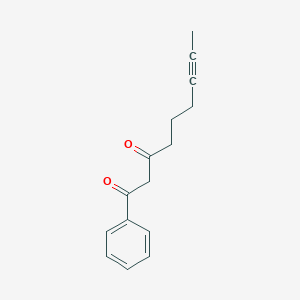
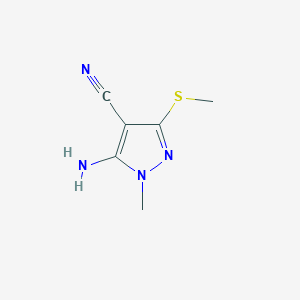
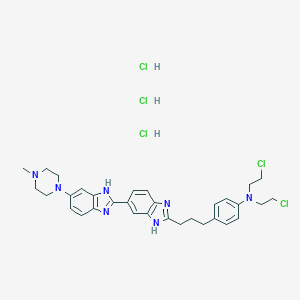
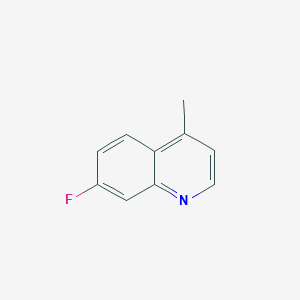
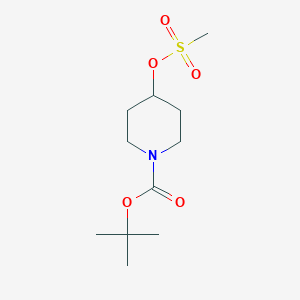
![N,N,N',N'-Tetraphenyl[1,1':4',1'':4'',1'''-quaterphenyl]-4,4'''-diamine](/img/structure/B114602.png)
